Sigma-1 and Sigma-2 Receptor Binding Affinity: Bromophenyl-Piperidine Scaffold vs. Parent Vesamicol
In a direct head-to-head comparison using in vitro receptor binding assays, the bromophenyl-piperidine containing analog (+)-BrV-OH demonstrated substantially higher sigma-1 receptor affinity (Ki = 13.7 nM) and sigma-2 receptor affinity (Ki = 28.7 nM) compared to the parent compound (+)-vesamicol, which lacks the bromine substitution on the phenyl ring. The parent (+)-vesamicol exhibited a sigma-1 Ki of 18.4 nM and sigma-2 Ki of 122.4 nM [1]. The presence of the para-bromophenyl group in the piperidine scaffold is therefore associated with a 1.34-fold improvement in sigma-1 binding and a 4.26-fold improvement in sigma-2 binding relative to the non-brominated vesamicol core.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 13.7 nM for (+)-BrV-OH (contains 4-(4-bromophenyl)piperidine core) |
| Comparator Or Baseline | (+)-Vesamicol: 18.4 nM |
| Quantified Difference | 1.34-fold lower Ki (higher affinity) for bromophenyl-containing analog |
| Conditions | In vitro sigma-1 receptor binding assay |
Why This Matters
Higher sigma receptor affinity directly correlates with enhanced tumor uptake in PET imaging applications and informs the selection of this scaffold for sigma-receptor-targeted therapeutic or diagnostic development.
- [1] Ogawa K, Mizuno Y, Makino A, et al. Development of a radiobromine-labeled compound as a sigma receptor ligand for tumor imaging. J Nucl Med. 2016;57(supplement 2):1339. View Source
